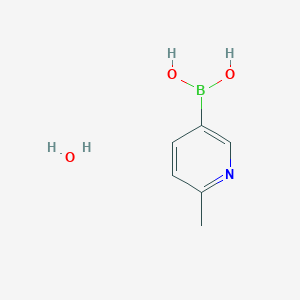
2-Picoline-5-boronic acid hydrate
Overview
Description
2-Picoline-5-boronic acid hydrate is a chemical compound with the empirical formula C6H10BNO3 . It has a molecular weight of 154.96 . The IUPAC name for this compound is 6-methyl-3-pyridinylboronic acid hydrate .
Molecular Structure Analysis
The SMILES string for this compound isCC1=CC=C(B(O)O)C=N1.O . The InChI code is 1S/C6H8BNO2.H2O/c1-5-2-3-6(4-8-5)7(9)10;/h2-4,9-10H,1H3;1H2 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic esters in general are known to undergo various reactions. For instance, catalytic protodeboronation of boronic esters has been reported .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Electrochemical Studies and Catalysis
- Electroreduction Processes : Studies on related picolinic acid derivatives, such as 2-ethylpicolinate and picolinic acid, have explored their electroreduction on lead electrodes, which could inform on the electrochemical properties and potential catalytic uses of 2-picoline-5-boronic acid hydrate (Romulus & Savall, 1998).
Material Science and Optoelectronics
- Phosphorescent Organic Light Emitting Diodes (OLEDs) : Research on the degradation of phosphorescent dopants for OLEDs, particularly those involving picolinic acid derivatives, has implications for the design and stability of OLED materials, which could extend to the use of this compound (Baranoff et al., 2012).
Synthesis and Chemical Reactions
- Copper(I)-Catalyzed N-Arylation : The efficiency of copper(I) complexes with picolinic acid ligands in catalyzing N-arylation of hydrazides showcases the potential of related boronic acid hydrates in facilitating carbon-nitrogen bond formation (Lam et al., 2008).
Analytical Chemistry
- Detection and Sensing : The use of picolinic acid derivatives in developing sensors, such as green emission carbon nanodots for detecting picolinic acid, points to potential applications of this compound in analytical and diagnostic tools (Ding et al., 2021).
Polymer Science
- Responsive Polymers : Boronic acid-functionalized polymers, which respond to changes in pH and sugar concentrations, have significant applications in drug delivery and sensor materials. This research area might benefit from the unique properties of this compound (Vancoillie et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(6-methylpyridin-3-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.H2O/c1-5-2-3-6(4-8-5)7(9)10;/h2-4,9-10H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZWRFLXUXUARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-30-7 | |
| Record name | Boronic acid, B-(6-methyl-3-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)
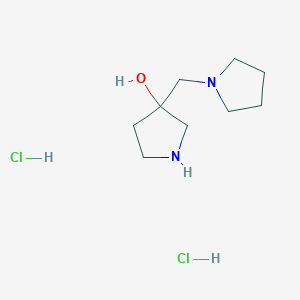
![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)
![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)
![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)
![7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487453.png)
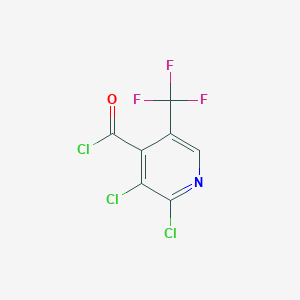
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)

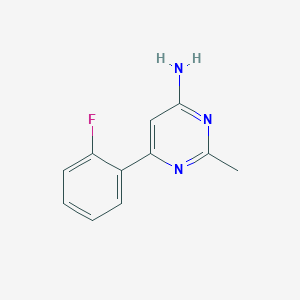
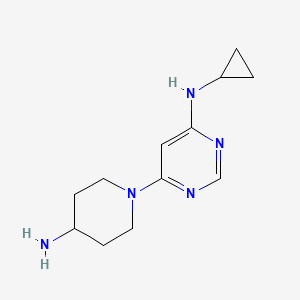
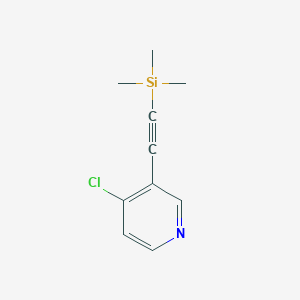
![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
